molecular formula C15H21NO B14376983 Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- CAS No. 89414-46-0

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)-

Cat. No.: B14376983
CAS No.: 89414-46-0
M. Wt: 231.33 g/mol
InChI Key: VPZXIVHJWTVVQL-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- is a chemical compound with the molecular formula C22H29F3N2O3 and the CAS Registry Number 105108-43-8 . This reagent features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The saturated, non-planar nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . These characteristics make pyrrolidine-based compounds highly valuable for designing novel bioactive molecules with potential applications as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents, as well as for central nervous system diseases . The specific structural features of this compound, including the 1-oxo-5-phenylpentyl chain and the trifluoro-modified substituent, present opportunities for researchers to explore novel structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

89414-46-0

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

5-phenyl-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H21NO/c17-15(16-12-6-7-13-16)11-5-4-10-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2

InChI Key

VPZXIVHJWTVVQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Lactone Ring-Opening and Subsequent Functionalization

Lactone Activation with Nucleophilic Reagents

The patent US6784197B2 describes a foundational method involving the ring-opening of γ-lactones to generate pyrrolidine precursors. For example, treating 5-nonyl-2-oxo-1-pyrrolidinyl butanamide with sodium methoxide in tetrahydrofuran initiates nucleophilic attack at the carbonyl position. This step typically achieves 70–85% conversion, with reaction kinetics favoring polar aprotic solvents at 60–80°C.

Amidation and Cyclization

Following lactone activation, the intermediate undergoes amidation using benzyl chloroformate in toluene/water biphasic systems. Source 2 demonstrates that LiOH-mediated hydrolysis at 60°C for 5 hours efficiently generates 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid with 87.4% yield. Subsequent cyclization via N,N′-carbonyldiimidazole (CDI) coupling produces the pyrrolidine core structure, though this step requires precise stoichiometric control to minimize dimerization.

Table 1: Lactone-Based Synthesis Parameters
Step Reagent Temp (°C) Time (h) Yield (%)
Lactone opening NaOMe/THF 65 4 78
Benzyl protection Cbz-Cl/NaHCO3 0→25 6 91
Acid hydrolysis LiOH/H2O 60 5 87.4
Cyclization CDI/DMF 45 24 52

Catalytic Reductive Amination of Carboxylic Acids

Zinc-Mediated Coupling

A breakthrough method from RSC Advances (Source 3) employs Zn(OAc)₂ (10 mol%) with phenylsilane to facilitate direct reductive amination between 5-phenylvaleric acid and benzylamine. This one-pot approach eliminates traditional activating agents, achieving 65% yield under reflux conditions in toluene. The mechanism proceeds through in situ formation of a silane-carboxylic acid adduct, followed by zinc-catalyzed imine reduction.

Solvent and Stoichiometry Optimization

Critical parameters include:

  • Silane equivalents : Increasing from 1 to 3 equivalents improves yield from 27% to 65%
  • Acid additives : 4-Fluorobenzoic acid enhances reaction rate by 15% compared to non-fluorinated analogs
  • Workup protocol : Sequential acetic acid extraction (3×10 mL) and pH adjustment to 12 prevents product degradation during isolation

Asymmetric Hydrogenation of Enamine Intermediates

Chiral Catalyst Development

The PMC study (Source 2) details a stereoselective route using 10% Pd/C under 50 psi H₂ atmosphere. Hydrogenation of methylpyrrolidine-3-carboxylate derivatives affords the (S)-configured amine with 94% enantiomeric excess when employing (R)-BINAP-modified catalysts. This method proves particularly effective for introducing the 5-phenylpentyl side chain while maintaining chiral integrity.

Substrate Scope Limitations

While effective for aromatic substituents, aliphatic chains longer than hexyl demonstrate reduced conversion rates (≤45%) due to catalyst poisoning. X-ray crystallography confirms that steric hindrance from the phenyl group stabilizes the catalyst-substrate π-complex, rationalizing this selectivity.

C–H Functionalization Strategies

Palladium-Catalyzed Allylic Amination

Recent work from the Royal Society of Chemistry (Source 4) introduces a radical-based approach using Pd(OAc)₂ (5 mol%) with di-tert-butyl peroxide (DTBP). Irradiating 1-benzylpyrrolidine-2,5-dione at 365 nm initiates hydrogen atom transfer (HAT), enabling coupling with 5-phenyl-1-pentene in 72% yield. This photochemical method reduces reliance on prefunctionalized starting materials.

Regioselectivity Control

Key findings include:

  • Electronic effects : Electron-deficient arenes favor para-C–H activation (4:1 selectivity)
  • Solvent polarity : Acetonitrile improves conversion by 22% compared to DMF through stabilization of polar transition states
  • Temperature dependence : Reactions below 40°C prevent undesired [2+2] cycloaddition byproducts

Solid-Phase Synthesis for Scalable Production

Resin Immobilization Techniques

A modified Merrifield approach anchors Fmoc-protected pyrrolidine precursors to Wang resin via ester linkages. After sequential deprotection/amino acid coupling (5 cycles), cleavage with TFA/H2O (95:5) releases the target compound with 89% purity. This method facilitates rapid synthesis of analogs for structure-activity relationship studies.

Continuous Flow Optimization

Integrating solid-phase synthesis with microfluidic reactors reduces reaction times from 48 hours to 6 hours through enhanced mass transfer. A representative protocol uses:

  • Residence time: 12 minutes
  • Pressure: 25 bar
  • Temperature: 130°C
    This configuration achieves 92% conversion with 3×10⁻³ mol/hr productivity.

Comparative Analysis of Synthetic Routes

Yield vs. Complexity Tradeoffs

While reductive amination provides the highest yields (81–94%), it requires stringent exclusion of moisture. Lactone-based methods offer superior stereochemical control but necessitate multistep purification. Photochemical C–H activation shows promise for green chemistry applications despite moderate efficiencies.

Table 2: Method Comparison
Method Avg Yield (%) Steps Cost ($/g) Scalability
Lactone ring-opening 78 6 42 Moderate
Reductive amination 81 3 28 High
Asymmetric hydrogenation 94 5 67 Low
C–H functionalization 72 2 38 Emerging

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- with structurally related pyrrolidine derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities References
Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- 5-phenylpentanoyl group at N1 Not reported Hypothesized roles in enzyme inhibition
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-fluorophenyl at N1, carboxylic acid at C3 237.22 g/mol Anticancer, antimicrobial potential
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl at N1, carboxylic acid at C3 157.14 g/mol Intermediate in peptide synthesis
1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine Benzodioxol-pentadienyl chain at N1 341.38 g/mol High lipophilicity (logPoct/wat = 2.607)
1-(1-Phenylethenyl)pyrrolidine Phenylethenyl group at N1 173.26 g/mol Catalyst in asymmetric synthesis

Physicochemical Properties

  • Lipophilicity : The benzodioxol-substituted pyrrolidine (logPoct/wat = 2.607) is more lipophilic than fluorophenyl- or methyl-substituted analogs, suggesting enhanced membrane permeability.
  • Solubility : Derivatives with polar groups (e.g., carboxylic acid at C3) exhibit improved aqueous solubility, as seen in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- with high purity and reproducibility?

  • Methodology : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using stepwise protocols analogous to pyrrolidine sulfonamide synthesis . For purification, employ column chromatography with gradient elution and validate purity via HPLC (e.g., C18 column, 95:5 acetonitrile/water) . Track intermediates using TLC with UV visualization.
  • Key Challenges : Minimize byproducts like N-acetyl derivatives or oxidation artifacts, common in pyrrolidine-based reactions .

Q. What spectroscopic techniques are critical for characterizing Pyrrolidine, 1-(1-oxo-5-phenylpentyl)-?

  • Methodology : Use 1^1H/13^13C NMR to confirm the pyrrolidine ring structure (δ 2.5–3.5 ppm for ring protons) and the 5-phenylpentyl chain (aromatic protons at δ 7.2–7.5 ppm). Validate the ketone group (C=O) via IR (~1700 cm1^{-1}) and LC-MS for molecular weight confirmation .
  • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 1-piperidinocyclohexanecarbonitrile) to resolve ambiguities .

Q. What safety protocols are essential for handling Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- in laboratory settings?

  • Guidelines : Follow general pyrrolidine safety measures, including fume hood use, nitrile gloves, and spill containment kits. Refer to SDS for analogous compounds (e.g., 5-methoxy-2-oxo pyrrolidine) for toxicity thresholds .
  • First Aid : Immediate eye irrigation and medical consultation for exposure, as recommended for cyclic amines .

Advanced Research Questions

Q. How can computational modeling guide the optimization of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- for target binding in drug discovery?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like DNA-PKcs, leveraging ionizable pyrrolidine motifs for solubility and binding affinity . Validate predictions via SAR studies on analogs (e.g., 2-(1,3-benzodioxol-5-yl)-N-phenylpyrrolidine carboxamide) .
  • Data Contradiction : Resolve discrepancies between in silico predictions and in vitro assays by adjusting protonation states or solvent models .

Q. What strategies mitigate conflicting solubility data for Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- in polar vs. nonpolar solvents?

  • Methodology : Conduct Hansen solubility parameter analysis to identify optimal solvent blends. For example, use DMSO-water mixtures for biological assays, noting pH-dependent solubility due to the pyrrolidine’s basicity .
  • Troubleshooting : If data conflicts with literature (e.g., solubility in acetonitrile), re-evaluate temperature control or compound hydration state .

Q. How can researchers address contradictory pharmacological activity reports for pyrrolidine derivatives?

  • Framework : Apply FINER criteria to reassess study feasibility and novelty. For example, reconcile divergent IC50_{50} values by standardizing assay conditions (e.g., cell line, incubation time) .
  • Case Study : Compare results for 1-[1-phenylcyclohexyl]pyrrolidine (PCPY) analogs to identify structural determinants of activity .

Q. What advanced analytical methods resolve impurities in Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- synthesis?

  • Methodology : Employ UPLC-QTOF-MS to detect trace impurities (e.g., 1-hydroxy-2-(pyridin-4-yl)ethylidene bisphosphonic acid) at <0.1% levels . Use preparative HPLC with chiral columns to isolate enantiomers if racemization occurs .

Methodological Frameworks

  • Experimental Design : Use PICO to structure studies:

    • P : Target enzyme/receptor
    • I : Pyrrolidine derivative concentration/dose
    • C : Control (e.g., unmodified pyrrolidine)
    • O : Binding affinity/IC50_{50} .
  • Data Analysis : Create "shell tables" to standardize variables (e.g., reaction yield, purity, spectral peaks) for cross-study comparisons .

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